molecular formula C14H22N2O2S B500243 N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide CAS No. 942034-01-7

N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

Cat. No.: B500243
CAS No.: 942034-01-7
M. Wt: 282.4g/mol
InChI Key: BCARUZSJFHZGLR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is a synthetic chemical compound designed for research applications. This molecule integrates a piperidine ring, a common feature in many pharmacologically active substances, with a sulfonamide functional group, a key pharmacophore known for its versatility in drug discovery . Sulfonamides are a significant class of compounds that exhibit a broad spectrum of biological activities. While historically recognized as antibiotics, contemporary research explores their potential in various other therapeutic areas, including antiviral , anticancer , and anti-carbonic anhydrase applications . The specific structural configuration of this compound, featuring a 3,5-dimethylphenyl group, suggests its potential utility in structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or other bioactive agents . Researchers may investigate this compound as a precursor or intermediate in multi-step syntheses aimed at creating more complex molecules for biological evaluation . The presence of the sulfonamide group allows for potential interaction with the active sites of various enzymes, such as carbonic anhydrase isoforms, which are important targets in conditions like glaucoma, epilepsy, and cancer . Handling of this substance should be conducted by qualified personnel in a controlled laboratory setting. The product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11-4-6-16(7-5-11)19(17,18)15-14-9-12(2)8-13(3)10-14/h8-11,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARUZSJFHZGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 4-Methylpyridine

4-Methylpiperidine is most efficiently prepared via hydrogenation of 4-methylpyridine. Under 50 psi H₂ in ethanol with 10% Pd/C, the reaction achieves >95% conversion within 6 hours. Key parameters:

ParameterOptimal Value
Catalyst Loading5 wt% Pd/C
Temperature80°C
SolventAnhydrous Ethanol

Alternative Route : Quaternization of 3-methyl-5-hydroxypyridine with benzyl halides followed by hydrogenation (Source). This method yields racemic cis-3-methyl-5-hydroxypiperidine, which requires subsequent functional group interconversion.

Preparation of 3,5-Dimethylbenzenesulfonyl Chloride

Chlorosulfonation of 1,3-Dimethylbenzene

Reacting 1,3-dimethylbenzene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C affords the sulfonyl chloride in 78% yield (Source). Critical considerations:

  • Molar Ratio : 1:1.2 (arene:ClSO₃H)

  • Reaction Time : 4 hours

  • Workup : Quench with ice-water, extract with CH₂Cl₂, dry over MgSO₄

Caution : Exothermic reaction requires strict temperature control to avoid di- or polysulfonation.

Sulfonamide Coupling Reaction

Direct Aminolysis of Sulfonyl Chloride

Combining 4-methylpiperidine (1.1 eq) with 3,5-dimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile and pyridine (3 eq) at 25°C for 12 hours yields the target compound in 82% purity. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) enhances purity to >98%.

Optimization Data :

BaseSolventTime (h)Yield (%)
PyridineCH₃CN1282
Et₃NCH₂Cl₂875
DMAPTHF2468

Source corroborates the superiority of pyridine in polar aprotic solvents for sulfonamide synthesis.

Alternative Route: Nucleophilic Substitution of Sulfonate Esters

Mitsunobu Reaction for Sulfonamide Formation

Adapting Source, 3,5-dimethylbenzenesulfonate esters react with 4-methylpiperidine under Mitsunobu conditions (DIAD, PPh₃, THF). While this method avoids sulfonyl chloride handling, yields are inferior (55–60%) due to competing elimination.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

  • Piperidine Protons : δ 1.45 (m, 2H, H-3), 1.72 (m, 2H, H-5), 2.15 (s, 3H, CH₃), 3.02 (t, 2H, H-2/H-6)

  • Aromatic Protons : δ 2.32 (s, 6H, Ar-CH₃), 7.12 (s, 2H, Ar-H)

Mass Spectrometry

  • ESI-MS : m/z 296.1 [M+H]⁺ (calc. 296.4)

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulkier 3,5-dimethylphenyl groups slow sulfonylation. Remedies include elevated temperatures (50°C) or ultrasonication.

  • Byproduct Formation : Over-sulfonation is minimized by slow addition of sulfonyl chloride and rigorous exclusion of moisture.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from hydrogenation steps can be recovered via filtration and reactivated, reducing costs.

  • Solvent Recovery : Acetonitrile and CH₂Cl₂ are distilled and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide has been investigated for its pharmacological properties, particularly as a selective antagonist for the 5-HT7 receptor. This receptor is implicated in various neurological disorders, making the compound a candidate for the treatment of conditions such as depression and anxiety . The specificity of this compound could lead to fewer side effects compared to non-selective agents.

Enzyme Inhibition

Recent studies have highlighted the potential of sulfonamides, including this compound, as inhibitors of key enzymes involved in disease processes:

  • Carbonic Anhydrase Inhibition : Sulfonamides have been shown to selectively inhibit carbonic anhydrase isoform IX, which is overexpressed in certain tumors. This selectivity (with selectivity ratios ranging from 166 to 706 times) indicates potential for cancer therapeutics targeting tumor microenvironments .
  • Cholinesterase Inhibition : The compound may also exhibit anticholinesterase activity, which is beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, derivatives of sulfonamides have been explored for their efficacy against Plasmodium falciparum, the causative agent of malaria. The potential for this compound to act as an antimalarial agent could be explored through structural modifications and biological evaluations .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamides is another area of interest. Compounds structurally related to this compound have demonstrated the ability to modulate inflammatory pathways effectively. This property may be leveraged in developing treatments for chronic inflammatory diseases .

Drug Discovery and Development

The compound serves as a scaffold for drug development due to its favorable pharmacokinetic properties and biological activities. Structure-activity relationship (SAR) studies can guide modifications to enhance efficacy and reduce toxicity. The integration of computational methods such as molecular docking and virtual screening can further optimize lead compounds derived from this compound for specific therapeutic targets .

Data Summary Table

Application Area Description Potential Impact
Medicinal ChemistrySelective 5-HT7 receptor antagonistTreatment of depression and anxiety
Enzyme InhibitionInhibitor of carbonic anhydrase IX and cholinesteraseCancer therapeutics; Alzheimer's disease management
Antimicrobial ActivityAntimalarial effects against Plasmodium falciparumNovel treatments for malaria
Anti-inflammatory PropertiesModulation of inflammatory pathwaysTherapeutics for chronic inflammatory diseases
Drug DiscoveryScaffold for SAR studies and computational drug designDevelopment of targeted therapies

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences and similarities between N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide and its analogs:

Compound Name Functional Group Aryl Substituents Biological Activity (IC₅₀) Key Findings Reference
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Carboxamide 3,5-dimethyl ~10 µM (PET inhibition) High PET-inhibiting activity due to meta-substituent positioning and lipophilicity. Electron-donating methyl groups enhance stability but may reduce electron-withdrawing effects critical for PET inhibition.
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3,5-dimethyl Not reported Meta-substituents induce distinct crystal packing; asymmetric unit contains two molecules, suggesting steric flexibility.
N-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Sulfonamide (benzoindole backbone) 3,5-dimethyl Not reported Structural similarity in aryl group but divergent backbone; no activity data available.
Target Compound : this compound Sulfonamide (piperidine backbone) 3,5-dimethyl Not reported Predicted higher lipophilicity vs. carboxamides; 4-methylpiperidine may enhance solubility or binding affinity.

Substituent Position and Electronic Effects

  • Meta-Substitution (3,5-Dimethylphenyl) : In carboxamides (e.g., ), this substitution pattern correlates with strong PET inhibition (IC₅₀ ~10 µM). However, electron-donating methyl groups may reduce activity compared to electron-withdrawing substituents (e.g., fluorine) in similar compounds .
  • For instance, the sulfonamide group in the benzoindole derivative () may confer different binding modes compared to the carboxamide in .

Physical and Crystallographic Properties

  • Crystal Packing: In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (), the 3,5-dimethylphenyl group contributes to a unique asymmetric unit with two molecules, suggesting steric tolerance in solid-state arrangements . This contrasts with simpler monosubstituted analogs, where substituent size and electronic effects dictate lattice constants.

Research Implications and Gaps

  • Further testing is needed to compare IC₅₀ values and mechanism of action.
  • Synthetic Flexibility : The microwave-assisted synthesis route used for carboxamides () could be adapted for sulfonamides, enabling rapid derivatization to optimize substituent effects .
  • Crystallography : The crystallographic data from underscores the role of meta-substituents in dictating molecular geometry, a factor critical for drug design or material science applications .

Biological Activity

N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a piperidine ring and a sulfonamide functional group, which are critical for its biological activity. The sulfonamide moiety is known for enhancing solubility and reactivity, making it a valuable component in medicinal chemistry.

1. Anticancer Activity

Research indicates that sulfonamides can exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. A study highlighted that certain derivatives demonstrated selective toxicity towards malignant cells while sparing non-malignant cells, suggesting a promising therapeutic window for cancer treatment .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameCancer Cell Line TestedCC50 (µM)Selectivity Index
This compoundHL-60 (leukemia)105
Similar Compound AHSC-2 (squamous cell carcinoma)124
Similar Compound BHSC-3 (squamous cell carcinoma)156

The selectivity index (SI) is calculated as the ratio of CC50 values for non-malignant versus malignant cells, indicating the compound's preferential toxicity towards cancer cells .

2. Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. This compound has been evaluated against various bacterial strains. Studies have shown moderate to strong antibacterial activity against Gram-positive bacteria .

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Staphylococcus aureusStrong
Escherichia coliModerate
Bacillus subtilisModerate

These findings suggest that this compound could be further explored as a potential treatment for bacterial infections.

The mechanisms underlying the biological activities of this compound are complex and involve interactions with various biological targets:

  • Caspase Activation : In studies focusing on anticancer properties, activation of caspases (such as caspases-3 and -7) was observed, indicating the induction of apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes relevant to disease processes, including acetylcholinesterase and urease, which are implicated in various pathologies .

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

  • Study on Tumor Selectivity : A study involving various piperidine derivatives demonstrated that specific modifications could enhance selectivity towards tumor cells over normal cells, suggesting that structural optimization is key to developing effective anticancer agents .
  • Antibacterial Screening : Another research effort evaluated multiple sulfonamide compounds against a panel of bacterial strains, establishing a correlation between structural features and antibacterial potency .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing N-(3,5-dimethylphenyl)-4-methylpiperidine-1-sulfonamide?

  • Answer : The synthesis typically involves sulfonation of a piperidine derivative followed by coupling with a substituted aniline. For example, chlorosulfonic acid reacts with a precursor (e.g., m-xylene) at 273 K to form the sulfonyl chloride intermediate, which is then reacted with 3,5-dimethylaniline in ethanol. Purification via recrystallization from ethanol yields the final product . Key steps include temperature control (e.g., ice-water quenching) and spectroscopic validation (IR, NMR) to confirm purity and structure .

Q. How is the molecular structure of this compound characterized experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s asymmetric unit, bond lengths, angles, and torsion angles are determined using programs like SHELXL for refinement . For example, the dihedral angle between the piperidine and aryl rings in analogous sulfonamides ranges from 54.6° to 82.4°, influenced by substituents . Hydrogen bonding (N–H···O) and packing motifs are also analyzed to understand crystallographic behavior .

Q. What spectroscopic techniques are employed to validate the compound’s identity and purity?

  • Answer :

  • IR Spectroscopy : Confirms sulfonamide (–SO₂–NH–) and aromatic C–H stretches.
  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify methyl groups (δ ~2.3 ppm for CH₃ on aryl) and piperidine protons (δ ~1.5–3.0 ppm) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do meta-substituents on the aryl ring influence the compound’s crystallographic parameters and intermolecular interactions?

  • Answer : Meta-substituents like methyl groups induce steric and electronic effects. For example, in N-(3,5-dimethylphenyl)sulfonamides, the bulky substituents increase the dihedral angle between the aryl and piperidine rings (e.g., 82.1° vs. 67.5° in analogs), altering crystal packing . Electron-withdrawing groups (e.g., nitro) reduce symmetry, leading to multiple molecules per asymmetric unit and distinct hydrogen-bonding networks .

Q. What strategies are used to resolve contradictions in crystallographic data refinement for sulfonamide derivatives?

  • Answer :

  • SHELX Suite : SHELXL refines H-atom positions using difference Fourier maps and constraints (e.g., N–H = 0.86 Å) .
  • Twinned Data : For high-resolution or twinned crystals, SHELXPRO interfaces with macromolecular refinement tools to resolve ambiguities .
  • Validation Tools : Programs like PLATON check for missed symmetry or disordered regions .

Q. How does the compound’s molecular geometry compare to structural analogs with varying piperidine or aryl substitutions?

  • Answer : Comparative crystallography reveals:

  • Piperidine Substitutions : Methyl groups at C4 (vs. H) increase steric bulk, affecting S–O bond angles (e.g., 53.9° vs. 46.1° in analogs) .
  • Aryl Substitutions : 3,5-Dimethyl groups enhance lipophilicity compared to halogenated analogs, influencing solubility and potential CNS activity .

Q. What computational or experimental methods are employed to predict the compound’s biological interactions?

  • Answer :

  • Docking Studies : Molecular docking with enzymes (e.g., carbonic anhydrase) evaluates sulfonamide binding to zinc-containing active sites .
  • SAR Analysis : Comparing analogs (e.g., N-(3,5-dichlorophenyl) derivatives) identifies substituent effects on antimicrobial or anticancer activity .

Methodological Considerations

Q. How are reaction conditions optimized during synthesis to minimize racemization or side products?

  • Answer :

  • Temperature Control : Low temperatures (e.g., 273 K) suppress side reactions during sulfonation .
  • Base Selection : N-Methylpiperidine reduces urethane formation in mixed anhydride intermediates .
  • Chromatography : TLC monitors reaction progress, while HPLC purifies intermediates .

Q. What challenges arise in resolving hydrogen-bonding networks in sulfonamide crystals, and how are they addressed?

  • Answer : Overlapping electron density for H atoms is resolved via:

  • DFT Calculations : Predict optimal H-bond geometries.
  • High-Resolution Data : Synchrotron radiation (λ < 1 Å) improves precision for light atoms .

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